REACTION_CXSMILES
|
[C:1]([NH:4][CH:5]([C:17]([OH:19])=[O:18])[CH2:6][C:7]1[C:15]2[C:10](=[CH:11][CH:12]=[CH:13][CH:14]=2)[NH:9][C:8]=1[CH3:16])(=[O:3])[CH3:2].[OH-].[NH4+]>O>[C:1]([NH:4][C@@H:5]([C:17]([OH:19])=[O:18])[CH2:6][C:7]1[C:15]2[C:10](=[CH:11][CH:12]=[CH:13][CH:14]=2)[NH:9][C:8]=1[CH3:16])(=[O:3])[CH3:2] |f:1.2|
|
Name
|
|
Quantity
|
1.3 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)NC(CC1=C(NC2=CC=CC=C12)C)C(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[NH4+]
|
Name
|
III
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISSOLUTION
|
Details
|
dissolved
|
Type
|
CUSTOM
|
Details
|
The insoluble material was separated by filtration
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in the upper phase (10 ml) of n-BuOH-AcOH-H2O (16:1:20)
|
Type
|
CUSTOM
|
Details
|
chromatographed on a 3.5 × 50 cm column of Sephadex
|
Type
|
CUSTOM
|
Details
|
(Pharmacia, Fluka) collecting 10 ml fractions
|
Reaction Time |
24 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)N[C@H](CC1=C(NC2=CC=CC=C12)C)C(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |